molecular formula C23H19FN4O2 B2614456 1-(2-fluorophenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea CAS No. 885515-45-7

1-(2-fluorophenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea

Katalognummer B2614456
CAS-Nummer: 885515-45-7
Molekulargewicht: 402.429
InChI-Schlüssel: FKSVPRHUDXYQHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-fluorophenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea is a synthetic compound that belongs to the benzodiazepine class of drugs. It has been widely studied for its potential use in scientific research applications due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Polymorphism and Physicochemical Properties

The polymorphism of benzodiazepine derivatives, including the compound , has been extensively studied to understand their crystalline forms and physicochemical properties. Research by Yano et al. (1996) on a similar benzodiazepine derivative, YM022, revealed two crystalline forms, alpha and beta, obtained by recrystallization from different solvents. The study also explored solubilization techniques due to the poor water solubility of these compounds, finding that solid dispersion and wet grinding methods enhanced bioavailability without the need for increased dosage, avoiding potential side effects (Yano et al., 1996).

Receptor Binding and Pharmacological Profile

Another significant area of research is the compound's interaction with specific receptors and its pharmacological profile. A study by Saita et al. (1994) on YM022, a compound structurally related to the one , demonstrated its potent antagonistic activity at CCKB/gastrin receptors, suggesting its potential utility in studying physiological and pharmacological roles of these receptors. This research underscores the importance of selective receptor targeting in the development of therapeutic agents, steering clear of unwanted side effects associated with non-selective receptor interaction (Saita et al., 1994).

Antimicrobial Activity

The antimicrobial properties of benzodiazepine derivatives, including those similar to the compound , have been investigated, revealing their potential in combating microbial infections. A study by Haranath et al. (2007) synthesized substituted benzoxazaphosphorin 2-yl ureas, demonstrating good antimicrobial activity. This research highlights the potential of such compounds in developing new antimicrobial agents, an area of significant interest given the global challenge of antibiotic resistance (Haranath et al., 2007).

Colloidal Stability and Absorption

The stability and absorption of colloidal particles formed from solid dispersion systems of benzodiazepine derivatives have been studied to enhance their bioavailability. Yano et al. (1996) found that colloidal solutions prepared from solid dispersions of YM022 were stable and showed good absorption in rats, indicating the potential of such formulations in improving the delivery and efficacy of poorly water-soluble drugs (Yano et al., 1996).

Eigenschaften

IUPAC Name

1-(2-fluorophenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O2/c1-28-19-14-8-5-11-16(19)20(15-9-3-2-4-10-15)26-21(22(28)29)27-23(30)25-18-13-7-6-12-17(18)24/h2-14,21H,1H3,(H2,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSVPRHUDXYQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.